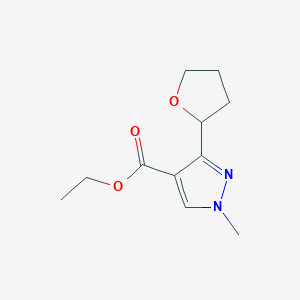
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and an oxolane ring attached to the pyrazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Pyrazole-4-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole core can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
類似化合物との比較
Similar Compounds
1-Methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the ethyl ester group.
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-5-carboxylate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Ethyl 1-methyl-3-(oxolan-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the ethyl ester group and the oxolane ring provides distinct chemical and physical properties that can be exploited in various applications.
特性
分子式 |
C11H16N2O3 |
|---|---|
分子量 |
224.26 g/mol |
IUPAC名 |
ethyl 1-methyl-3-(oxolan-2-yl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H16N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h7,9H,3-6H2,1-2H3 |
InChIキー |
SMJXCARZRUYONV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN(N=C1C2CCCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(3-Chlorophenyl)propyl]amino}acetamide](/img/structure/B13246827.png)
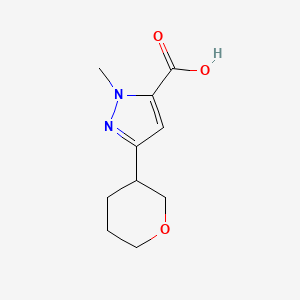
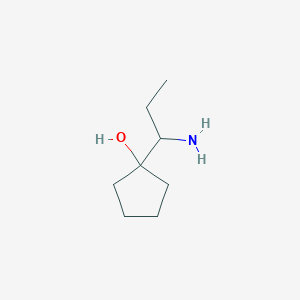
![2-{5-Fluoroimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13246849.png)
![1-[4-(Ethylamino)oxolan-3-yl]ethan-1-one](/img/structure/B13246852.png)
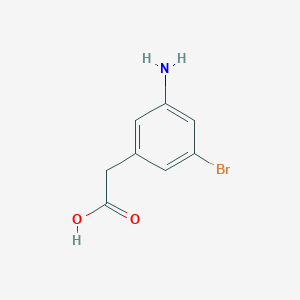
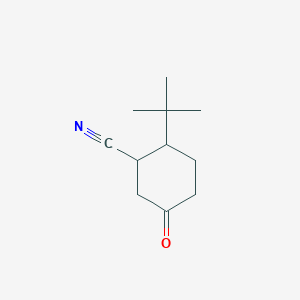
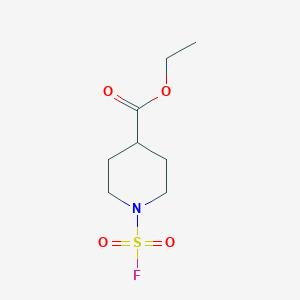

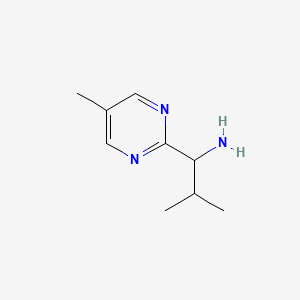

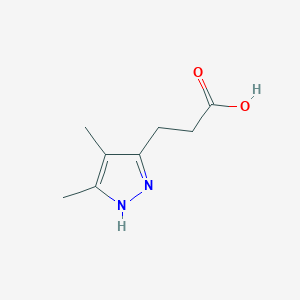
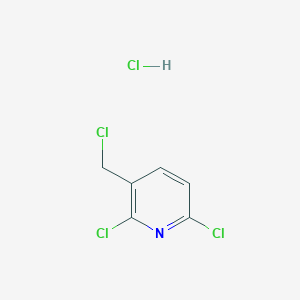
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
